N-(4-iodo-3-methylphenyl)acetamide

Medicinal Chemistry Halogen Bonding Cross-Coupling Reactivity

N-(4-iodo-3-methylphenyl)acetamide (CAS 97113-39-8, synonym 4′-iodoaceto-m-toluidide), with molecular formula C9H10INO and molecular weight 275.09 g·mol⁻¹, is a di-substituted acetanilide derivative featuring a para-iodo and meta-methyl substitution pattern on the phenyl ring. It is commercially listed as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, specifically intended for early discovery research, and is supplied without full analytical characterization or a certificate of analysis.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
CAS No. 97113-39-8
Cat. No. B12042474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodo-3-methylphenyl)acetamide
CAS97113-39-8
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C)I
InChIInChI=1S/C9H10INO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)
InChIKeyYEOVSFSLVPTZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodo-3-methylphenyl)acetamide (CAS 97113-39-8): Structural Identity and Basic Procurement Context


N-(4-iodo-3-methylphenyl)acetamide (CAS 97113-39-8, synonym 4′-iodoaceto-m-toluidide), with molecular formula C9H10INO and molecular weight 275.09 g·mol⁻¹, is a di-substituted acetanilide derivative featuring a para-iodo and meta-methyl substitution pattern on the phenyl ring . It is commercially listed as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, specifically intended for early discovery research, and is supplied without full analytical characterization or a certificate of analysis . The compound is also listed by other vendors with a typical purity specification of 95% .

Critical Procurement Considerations: Why Closely Related Analogs Cannot Substitute N-(4-Iodo-3-methylphenyl)acetamide


Substitution of this compound with in-class analogs (e.g., different halogen or methyl substitution patterns) is not scientifically trivial. The specific 4-iodo-3-methyl arrangement creates a unique electronic and steric profile that influences reactivity in cross-coupling, halogen bonding propensity, and metabolic stability in biological assays . Generic replacement with a 4-bromo or 4-chloro analog, or even a positional isomer such as 3′-iodo-4′-methylacetanilide (CAS 97113-36-5) , may lead to different synthetic outcomes or biological activity. The following evidence, although limited in available quantitative head-to-head comparisons, highlights the known areas of differentiation that inform procurement decisions.

Quantitative Differentiation Evidence for N-(4-Iodo-3-methylphenyl)acetamide Procurement


Impact of Halogen Identity on Physicochemical and Reactivity Profiles

No direct head-to-head biological or physicochemical study was located for this exact compound versus its bromo or chloro analogs. However, class-level inference from aryl halide reactivity and halogen bonding literature establishes that the C–I bond (bond dissociation energy ~57 kcal·mol⁻¹) is significantly weaker and more polarizable than C–Br (~70 kcal·mol⁻¹) or C–Cl (~84 kcal·mol⁻¹). This makes the iodo derivative a superior substrate for Pd-catalyzed cross-coupling reactions (higher oxidative addition rate) and a stronger halogen bond donor (σ-hole magnitude I > Br > Cl). For users requiring a reactive handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings, the iodo compound provides a kinetic advantage that the bromo analog (CAS 179943-73-3) or chloro analog (CAS 37134-89-3) cannot match without increased catalyst loading or temperature. [1][2]

Medicinal Chemistry Halogen Bonding Cross-Coupling Reactivity

Regioisomeric Purity and Structural Differentiation from 3′-Iodo-4′-methylacetanilide

The target compound (4-iodo-3-methyl) is a distinct positional isomer of 3′-iodo-4′-methylacetanilide (CAS 97113-36-5). In the target compound, the electron-withdrawing iodine is para to the amide and the methyl is meta, whereas in the isomer the substituent positions are reversed. While no head-to-head biological data are available, the difference in substitution pattern creates different dipole moments and electron density distributions, which are expected to translate into differentiated biological target binding and metabolic stability. Incorrect isomer procurement can lead to false-negative or false-positive screening results in SAR campaigns.

Chemical Synthesis Positional Isomerism Structure-Activity Relationship

Availability as a Rare and Unique Chemical from Sigma-Aldrich AldrichCPR Collection

Sigma-Aldrich explicitly classifies N-(4-iodo-3-methylphenyl)acetamide as a rare and unique chemical within its AldrichCPR collection. The product is supplied without analytical certification, and the vendor makes no warranty of identity, purity, or fitness for purpose. This distinguishes it from more common acetanilide analogs (e.g., N-(4-bromophenyl)acetamide, CAS 103-88-8, widely available with full characterization) and indicates limited commercial supply. For discovery projects requiring this specific scaffold, the AldrichCPR listing may represent one of the few accessible sources, but users must independently verify identity upon receipt.

Chemical Procurement Rare Chemicals Early Discovery

Verified Application Scenarios for N-(4-Iodo-3-methylphenyl)acetamide Based on Available Evidence


Early Discovery Medicinal Chemistry as a Reactive Building Block

Based on its iodo substituent, the compound is best applied as a synthetic building block in Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) where the low C–I bond dissociation energy (class-level inference) facilitates oxidative addition. The methyl group provides a modest electron-donating effect that may influence regioselectivity in further functionalization. [1]

Structure-Activity Relationship (SAR) Exploration of Halogenated Acetanilides

The specific 4-iodo-3-methyl substitution pattern offers a distinct electronic profile for SAR campaigns investigating halogen bonding interactions or steric effects in biological targets. Procurement of this specific regioisomer, rather than the 3′-iodo-4′-methyl isomer, is essential for maintaining SAR integrity.

Analytical Reference Standard for Method Development

With a defined CAS number, molecular formula, and melting point (145–146 °C ), the compound can serve as a reference standard for HPLC, GC, or MS method development, provided the user conducts independent purity verification given the lack of vendor-supplied analytical data.

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